molecular formula C21H25N3O4 B2624471 (4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone CAS No. 2034272-47-2

(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone

Cat. No. B2624471
M. Wt: 383.448
InChI Key: LECFPCNDFMJODW-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a piperidine ring and pyridine rings . It’s related to the class of organic compounds known as piperidinecarboxylic acids . It’s used in the synthesis of pyridinoylpiperidine derivatives as 5-HT1F agonists for treating and preventing migraine .


Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions . The IR spectrum and NMR spectrum provide valuable information about the structure of the compound .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using X-ray crystallography . The compound has an orthorhombic crystal structure .


Chemical Reactions Analysis

The compound is likely involved in complex organic reactions. For example, similar compounds have been synthesized using chemoselective reactions under mild, environment-friendly conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using techniques such as IR spectroscopy and NMR spectroscopy .

properties

IUPAC Name

[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]-[2-(oxolan-3-yloxy)pyridin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-15-4-2-6-19(23-15)27-16-7-11-24(12-8-16)21(25)18-5-3-10-22-20(18)28-17-9-13-26-14-17/h2-6,10,16-17H,7-9,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECFPCNDFMJODW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=C(N=CC=C3)OC4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(2-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone

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